5-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” often involves multistep reactions, starting from nicotinic acid or nicotinamide derivatives. For instance, the synthesis of similar oxadiazoline and oxadiazole derivatives has been reported through reactions involving nicotinaldehyde and nicotinhydrazine, characterized by 1H NMR, ER, MS spectra, and elemental analysis (Hu et al., 2010). Another study details the synthesis of 1,3,4-oxadiazole derivatives from 6-methyl nicotinate, showcasing a multistep reaction sequence and structural confirmation via elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data (Shyma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the target compound, is typically confirmed through techniques such as single crystal X-ray analysis, which provides detailed insights into their three-dimensional conformation and intermolecular interactions. An example of this can be seen in compounds bearing similarity to the target molecule, where structures were established based on comprehensive spectral and crystallographic data (Bairagi et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound class often include cyclization, halogenation, and interaction with various reagents to form new bonds or functional groups. Studies have explored thermal cyclization of related nicotinamide derivatives, illustrating the influence of steric and electronic effects on reaction outcomes (Fernandes et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, offer essential insights into the compound's behavior under different conditions. The crystal structure of a cocrystal involving nicotinamide, for instance, reveals hydrogen bonding and π-π interactions that stabilize its molecular assembly (Bairagi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for understanding the compound's applications and handling. The synthesis and characterization of nicotinic acid derivatives, as well as their reactivity and potential as intermediates in the synthesis of more complex molecules, have been explored in various studies, highlighting the versatility and importance of these chemical entities (Mulder et al., 2013).
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Compounds containing 1,3,4-oxadiazole rings and nicotinamide derivatives have been widely studied for their biological activities and synthetic applications:
Synthesis of Oxadiazoline Derivatives : Research on the synthesis of oxadiazoline derivatives, including those derived from nicotinic acid, has shown potential applications in developing muscarinic receptor agonists. These compounds are synthesized from nicotinaldehyde and nicotinhydrazine and characterized using NMR, ER, MS spectra, and elemental analysis (Guo-qiang Hu et al., 2010).
Antimicrobial Activity : Nicotinic acid derivatives have been prepared and evaluated for their in vitro antimicrobial activity against various bacterial and fungal species. The findings suggest potential applications in developing new antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Herbicidal Activity : A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed excellent herbicidal activity against certain plants, indicating the potential for developing new herbicides (Chen Yu et al., 2021).
Structural Studies and Chemical Properties
Crystal Structure Analysis : Research on the crystal structure of cocrystals involving nicotinamide and chloro-nitrobenzoic acid highlights the importance of hydrogen bonding and π–π interactions in stabilizing molecular assemblies. Such studies are crucial for understanding the chemical and physical properties of similar compounds (Keshab M. Bairagi et al., 2019).
Nicotinamide Derivatives Utilization : Investigation into the metabolism and utilization of nicotinamide derivatives by different organisms provides insight into their biological relevance and potential therapeutic applications (P. Ellinger et al., 1947).
Mechanism of Action
Oxadiazole derivatives
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Among its isomers, 1,3,4-oxadiazoles are widely studied due to their broad range of chemical and biological properties . They have been reported to possess various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Indole derivatives
Indole is a heterocyclic compound that has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, which makes it useful in developing new derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-8-18-19-12(22-8)6-16-13(20)9-4-11(15)14(17-5-9)23-10-2-3-21-7-10/h4-5,10H,2-3,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMLAUBCLVDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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